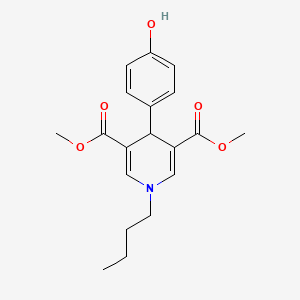![molecular formula C18H17N3OS B4877579 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4877579.png)
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide
説明
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the thiazole family and has been found to possess various biological properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用機序
The mechanism of action of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is not fully understood. However, it has been suggested that it exerts its biological effects through the inhibition of various signaling pathways, including the nuclear factor-κB pathway, the mitogen-activated protein kinase pathway, and the phosphoinositide 3-kinase/Akt pathway. Additionally, it has been found to activate the adenosine monophosphate-activated protein kinase pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. Moreover, it has been found to improve glucose metabolism and insulin sensitivity by increasing glucose uptake and glycogen synthesis in skeletal muscle and liver cells.
実験室実験の利点と制限
One of the advantages of using N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide in lab experiments is its potential therapeutic applications, particularly in the fields of inflammation, cancer, and diabetes. Additionally, it has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, it is essential to optimize its pharmacokinetics and bioavailability to improve its efficacy and safety in clinical settings. Finally, the development of novel analogs and derivatives of N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide may lead to the discovery of more potent and selective therapeutic agents.
科学的研究の応用
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been shown to have anti-cancer effects by inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-3-13-6-8-14(9-7-13)16-12(2)23-18(20-16)21-17(22)15-5-4-10-19-11-15/h4-11H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJRSLMULJKDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cycloheptyl-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4877504.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4877511.png)
![ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4877512.png)


![6-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4877525.png)


![2-[(5-bromo-2-furoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B4877549.png)

![4-[2-(benzyloxy)-5-chlorobenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4877562.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4877578.png)
![2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4877587.png)